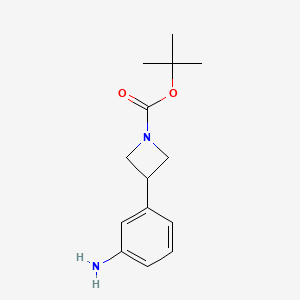![molecular formula C47H87N3NaO10PS B1502580 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate CAS No. 384835-54-5](/img/structure/B1502580.png)
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate
Vue d'ensemble
Description
16:0 Biotinyl PE, also referred as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (biotin-DPPE), belongs to a class of head group modified functionalized lipids. Functionalized lipids act as reporter molecules.
Applications De Recherche Scientifique
Amphiphilic Properties of Dialkyl Phosphates
- Surfactant Behavior and Reverse Micelles Formation : A study by Lépori et al. (2017) explored the synthesis of a protic ionic liquid-like surfactant, imim-DEHP, derived from bis-(2-ethylhexyl)phosphoric acid (HDEHP) and 1-methylimidazole. This compound demonstrated improved amphiphilic properties compared to sodium bis-(2-ethylhexyl) phosphate (Na-DEHP), forming reverse micelles (RMs) in nonpolar solvents and spontaneously unilamellar vesicles in water. This behavior suggests potential applications as nanoreactors and in nanotechnology due to its surfactant capabilities (Lépori, Silber, Falcone, & Correa, 2017).
Applications in Catalysis and Synthesis
N-Heterocyclic Carbenes (NHCs) and Heterometallic Silylamides : Research by Hill, Kociok‐Köhn, & Macdougall (2011) demonstrated the synthesis of heterobimetallic complexes using NHCs, which are relevant due to the imidazolium component of the compound . These complexes exhibit unique coordination properties, suggesting their utility in synthesizing novel materials and in catalysis (Hill, Kociok‐Köhn, & Macdougall, 2011).
Bioremediation Using Reverse Micelles : A study by Chhaya & Gupte (2013) explored the use of laccase hosted in reverse micelles for the biodegradation of Bisphenol A, demonstrating an innovative approach to environmental remediation. This highlights the potential for compounds with similar surfactant properties in facilitating enzymatic degradation of pollutants (Chhaya & Gupte, 2013).
Novel Molecular Syntheses and Material Science Applications
Synthesis of Imidazole Derivatives : The one-pot synthesis approach for imidazoles using sodium dihydrogen phosphate as a catalyst, as reported by Karimi-Jaberi & Barekat (2010), illustrates the utility of related compounds in facilitating efficient chemical syntheses. Such methodologies could be relevant for synthesizing derivatives or related compounds of the target chemical (Karimi-Jaberi & Barekat, 2010).
Interfacial Properties of Anionic Reverse Micelles : A study by Quintana et al. (2012) compared the interfacial properties of sodium bis(2-ethylhexyl) phosphate (NaDEHP) reverse micelles with those of sodium 1,4-bis(2-ethylhexyl) sulfosuccinate (AOT), highlighting the role of water-surfactant interactions. This research could inform applications in drug delivery systems or nanomaterial synthesis, where the manipulation of interfacial properties is crucial (Quintana, Falcone, Silber, & Correa, 2012).
Propriétés
IUPAC Name |
sodium;2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-44(52)57-37-40(60-45(53)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-59-61(55,56)58-36-35-48-43(51)32-30-29-31-42-46-41(39-62-42)49-47(54)50-46;/h40-42,46H,3-39H2,1-2H3,(H,48,51)(H,55,56)(H2,49,50,54);/q;+1/p-1/t40-,41+,42+,46+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLHTNMJPDLJFU-DISIHPEUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H87N3NaO10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677177 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
940.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate | |
CAS RN |
384835-54-5 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate](/img/structure/B1502557.png)


![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate](/img/structure/B1502564.png)


![6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B1502568.png)
![Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B1502569.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl phosphate](/img/structure/B1502570.png)
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1502572.png)